5-Bromo-2-chlorophenol
Overview
Description
5-Bromo-2-chlorophenol is a halogenated phenol compound that has garnered attention in scientific research due to its unique chemical structure, which incorporates both bromine and chlorine substituents on the phenol ring. This structural specificity lends the compound distinctive physical, chemical, and reactivity characteristics, making it an interesting subject for synthesis, molecular structure analysis, and the study of its physical and chemical properties.
Synthesis Analysis
The synthesis of compounds closely related to 5-Bromo-2-chlorophenol, such as 2-bromo-4-chlorophenyl-2-bromobutanoate, involves reactions like condensation and halogenation. For example, 2-bromo-4-chlorophenol can react with 2-bromobutanoyl bromide in the presence of pyridine to produce 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction, showcasing the compound's reactivity and potential for derivatization (Nazeer et al., 2020).
Molecular Structure Analysis
The molecular structure of derivatives of 5-Bromo-2-chlorophenol has been elucidated through techniques such as X-ray diffraction, indicating the presence of halogen bonds that influence the compound’s solid-state structure and properties. For instance, the structure of 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate reveals intermolecular hydrogen bonding and a trans configuration around the C=N bond, indicative of the compound's potential for forming stable crystalline structures (Wen-Hui Li, 2009).
Scientific Research Applications
Chemical Synthesis and Properties : Nazeer et al. (2020) conducted a study where derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, closely related to 5-Bromo-2-chlorophenol, were synthesized. They also analyzed the electronic and non-linear optical properties of these compounds, which could have implications for their use in electronic applications (Nazeer et al., 2020).
Photocatalysis and Environmental Application : Lin et al. (2018) explored the use of copper-doped titanium dioxide for the degradation of chlorophenols, including compounds similar to 5-Bromo-2-chlorophenol. This study highlights the potential environmental applications of these compounds in water purification technologies (Lin et al., 2018).
Photoreaction Mechanisms : Akai et al. (2002) studied the photoreaction mechanisms of 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols at low temperatures. Their research provides insights into the behavior of these compounds under specific conditions, which could be relevant for understanding the stability and reactivity of 5-Bromo-2-chlorophenol (Akai et al., 2002).
Spectrophotometric Detection Method : Mukdasai et al. (2016) developed a sensitive and selective spectrophotometric method for detecting 2-chlorophenol, which is chemically similar to 5-Bromo-2-chlorophenol. This method could potentially be adapted for the detection of 5-Bromo-2-chlorophenol in environmental samples (Mukdasai et al., 2016).
Kinetic Studies in Polymerization : Lamps & Catala (2011) conducted kinetic studies on the polymerization of bromo and iodo thiophene derivatives, which are structurally related to 5-Bromo-2-chlorophenol. Their findings contribute to a better understanding of the polymerization processes of similar compounds (Lamps & Catala, 2011).
Safety And Hazards
5-Bromo-2-chlorophenol is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of ingestion, contact with skin or eyes, or inhalation, immediate medical attention is required .
properties
IUPAC Name |
5-bromo-2-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVFFMZHGNYDKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356200 | |
Record name | 5-bromo-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chlorophenol | |
CAS RN |
183802-98-4 | |
Record name | 5-Bromo-2-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183802-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.